An In-depth Technical Guide to 4-Nonylphenol Monoethoxylate-d4
An In-depth Technical Guide to 4-Nonylphenol Monoethoxylate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nonylphenol (B119669) monoethoxylate-d4 is a deuterated stable isotope-labeled analog of 4-nonylphenol monoethoxylate. It serves as a high-purity internal standard for the quantitative analysis of 4-nonylphenol and its monoethoxylate derivatives in various matrices. Due to its structural similarity and differing mass, it is an ideal tool for sensitive and accurate quantification in mass spectrometry-based analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Nonylphenols and their ethoxylates are widespread environmental contaminants resulting from the degradation of nonionic surfactants used in detergents, pesticides, and other industrial products.[1][2] Concerns over their potential as endocrine disruptors have led to stringent monitoring and regulation.[1] The use of a deuterated internal standard like 4-nonylphenol monoethoxylate-d4 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of analytical data.[3] It is primarily utilized in environmental monitoring, food safety analysis, and toxicological research.
Chemical and Physical Properties
The chemical and physical properties of 4-Nonylphenol monoethoxylate-d4 are summarized below. As this compound is primarily a reference standard, some physical properties are not extensively characterized and are often supplied in solution.
| Property | Value |
| Chemical Name | 4-Nonylphenol monoethoxylate-d4 |
| Synonyms | 2-(4-Nonylphenoxy)ethanol-d4, 2-(p-Nonylphenoxy)ethanol-d4 |
| Molecular Formula | C₁₇H₂₄D₄O₂ |
| Molecular Weight | 268.43 g/mol |
| CAS Number | 2733264-27-0 |
| Unlabeled CAS Number | 104-35-8 |
| Appearance | Typically supplied as a neat oil or in a solution (e.g., acetone) |
| Solubility | Soluble in organic solvents like acetone (B3395972), methanol (B129727), and acetonitrile (B52724). |
Table 1: Chemical and Physical Properties of 4-Nonylphenol Monoethoxylate-d4
Quality Specifications
As a certified reference material, 4-Nonylphenol monoethoxylate-d4 is produced under stringent quality control to ensure its suitability as an internal standard. While a specific Certificate of Analysis for a particular batch is proprietary to the manufacturer, the following table outlines the typical quality specifications for such a standard.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, GC-MS |
| Isotopic Enrichment | ≥98% Atom % D | Mass Spectrometry |
| Isotopic Purity | Conforms to structure | NMR Spectroscopy |
Table 2: Typical Quality Specifications for 4-Nonylphenol Monoethoxylate-d4
Synthesis and Isotopic Labeling
The synthesis of 4-Nonylphenol monoethoxylate-d4 involves a multi-step process that begins with the synthesis of 4-nonylphenol, followed by ethoxylation and deuteration.
General Synthesis of 4-Nonylphenol Ethoxylates
The industrial production of 4-nonylphenol involves the acid-catalyzed alkylation of phenol (B47542) with nonene.[2] Subsequently, 4-nonylphenol is ethoxylated by reaction with ethylene (B1197577) oxide in the presence of a basic catalyst. For the monoethoxylate, the reaction conditions are controlled to favor the addition of a single ethoxy group.
Deuteration Strategy
The deuterium (B1214612) atoms in 4-Nonylphenol monoethoxylate-d4 are typically introduced at metabolically stable positions to prevent back-exchange with protons during sample processing and analysis.[3] Common strategies for deuteration include:
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Catalytic H-D Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O, in the presence of a catalyst.
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Reduction with Deuterated Reagents: A suitable precursor molecule can be reduced using a deuterated reducing agent to introduce deuterium atoms.
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Starting from Deuterated Precursors: The synthesis can be initiated from a commercially available deuterated starting material.
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic pathway for 4-Nonylphenol Monoethoxylate-d4.
Experimental Protocols
4-Nonylphenol monoethoxylate-d4 is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry. Below is a representative protocol for the analysis of nonylphenol and its monoethoxylate in water samples using LC-MS/MS.
Sample Preparation and Extraction
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Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
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Spiking with Internal Standard: To a 100 mL water sample, add a known amount of 4-Nonylphenol monoethoxylate-d4 solution (e.g., 100 ng).
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Solid Phase Extraction (SPE):
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Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
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Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
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Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
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Dry the cartridge under a stream of nitrogen for 10 minutes.
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Elute the analytes with 10 mL of a suitable organic solvent (e.g., acetone or acetonitrile).
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Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Gradient Program:
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0-1 min: 30% B
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1-8 min: 30% to 95% B
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8-10 min: 95% B
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10-10.1 min: 95% to 30% B
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10.1-15 min: 30% B
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-
Flow Rate: 0.3 mL/min
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Injection Volume: 10 µL
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Ionization Mode: ESI positive or negative, depending on the analyte.
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MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for the analyte and the internal standard need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Nonylphenol monoethoxylate | Optimized value | Optimized value |
| 4-Nonylphenol monoethoxylate-d4 | Optimized value | Optimized value |
Table 3: Example MRM Transitions for LC-MS/MS Analysis
Caption: A typical analytical workflow using 4-Nonylphenol monoethoxylate-d4.
Applications in Research and Development
The primary application of 4-Nonylphenol monoethoxylate-d4 is as an internal standard for the accurate quantification of 4-nonylphenol and its monoethoxylate.
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Environmental Monitoring: Used to determine the levels of these contaminants in water, soil, sediment, and biota.
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Food Safety: Employed in methods to detect and quantify residues in food products, particularly seafood.
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Toxicology and Metabolism Studies: While the deuterated form itself is not used to study signaling pathways, it is essential for accurately measuring the concentration of the unlabeled compound in toxicokinetic and metabolic studies.[4]
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Drug Development: In the context of drug development, similar deuterated standards are used to quantify drug metabolites and assess their pharmacokinetic profiles. Although not a drug itself, the principles of its use are directly applicable.
Signaling Pathways of Unlabeled 4-Nonylphenol
It is important to note that 4-Nonylphenol monoethoxylate-d4 is designed to be a biologically inert tracer for analytical purposes. The biological activity and signaling pathway interactions are associated with its unlabeled counterpart, 4-nonylphenol. 4-Nonylphenol is a known endocrine disruptor that primarily exerts its effects by mimicking the action of estrogen.
The main signaling pathway affected by 4-nonylphenol is the estrogen receptor (ER) signaling pathway .
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Binding to Estrogen Receptors: 4-Nonylphenol binds to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors.
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Receptor Dimerization and Nuclear Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.
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Interaction with Estrogen Response Elements (EREs): In the nucleus, the receptor-ligand complex binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes.
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Recruitment of Co-regulators and Gene Transcription: This binding event recruits co-activators or co-repressors, leading to the modulation of the transcription of estrogen-responsive genes. This can affect various physiological processes, including reproduction and development.
Caption: Simplified diagram of the 4-Nonylphenol estrogen receptor signaling pathway.
Conclusion
4-Nonylphenol monoethoxylate-d4 is an indispensable tool for researchers and scientists in the fields of environmental science, food safety, and toxicology. Its role as a high-purity internal standard enables the accurate and reliable quantification of 4-nonylphenol and its monoethoxylate, which is essential for assessing exposure and ensuring regulatory compliance. A thorough understanding of its properties and appropriate use in analytical methodologies is paramount for generating high-quality data.
